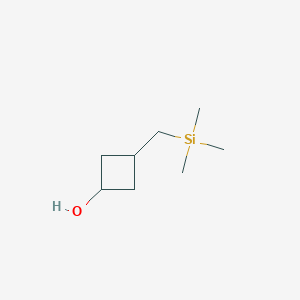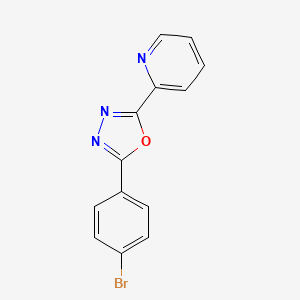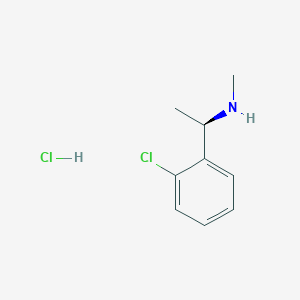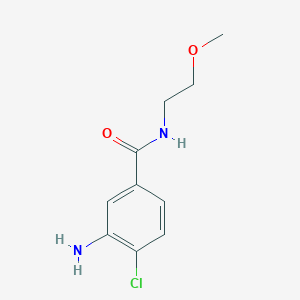
3-(Trimethylsilylmethyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Trimethylsilylmethyl)cyclobutan-1-ol” is an organosilicon compound. It has a molecular weight of 158.32 . The compound is typically stored at a temperature of 4 degrees Celsius and has a physical form of a liquid .
Molecular Structure Analysis
The InChI code for “3-(Trimethylsilylmethyl)cyclobutan-1-ol” is1S/C8H18OSi/c1-10(2,3)6-7-4-8(9)5-7/h7-9H,4-6H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“3-(Trimethylsilylmethyl)cyclobutan-1-ol” is a liquid at room temperature . It has a molecular weight of 158.32 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the sources retrieved.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Architecture
Studies have highlighted the synthetic versatility of 3-(Trimethylsilylmethyl)cyclobutan-1-ol derivatives in constructing complex molecular architectures. For instance, Altmann et al. (1996) describe the synthesis of linear oligomers of [1,3-diethynyl-2,4-bis(trimethylsilyl)cyclobutadiene]cyclopentadienylcobalt, demonstrating the potential of these compounds in creating oligomeric structures with unique UV-vis spectra properties (Altmann, Enkelmann, Beer, & Bunz, 1996). Similarly, Hashmi, Polborn, & Szeimies (1989) explored the nickel(0)-catalyzed dimerization of 1,2,3-Cycloheptatrien, yielding cyclobutane derivatives, showcasing the chemical reactivity and potential applications in synthesizing cyclobutane-containing molecules (Hashmi, Polborn, & Szeimies, 1989).
Material Science and Photocatalysis
In material science, the creation of novel materials using cyclobutane derivatives has been documented. Maier et al. (2002) synthesized Tetrakis(trimethylsilyl)tetrahedrane, highlighting the thermal stability and potential application in developing new materials with unique stability and structural features (Maier, Neudert, Wolf, Pappusch, Sekiguchi, Tanaka, & Matsuo, 2002). Additionally, Ischay, Anzovino, Du, & Yoon (2008) reported on the efficient visible light photocatalysis of [2+2] enone cycloadditions, utilizing Ru(bipy)3Cl2 as a photocatalyst, demonstrating the role of cyclobutane derivatives in enhancing photocatalytic processes (Ischay, Anzovino, Du, & Yoon, 2008).
Molecular Biology and Drug Design
In the realm of molecular biology and drug design, cyclobutane-containing compounds have been studied for their bioactive properties. Dembitsky (2007) reviewed research on natural cyclobutane-containing alkaloids and synthetic compounds, showcasing their antimicrobial, anticancer, and other biological activities, which underscores the potential of these compounds in therapeutic applications (Dembitsky, 2007).
Eigenschaften
IUPAC Name |
3-(trimethylsilylmethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)6-7-4-8(9)5-7/h7-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLQMGLBSFIALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)




![4-[(4-Fluorobenzyl)sulfanyl]aniline](/img/structure/B2962829.png)


![(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2962836.png)
![4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2962837.png)
![2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2962838.png)


